Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

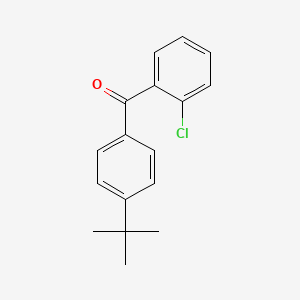

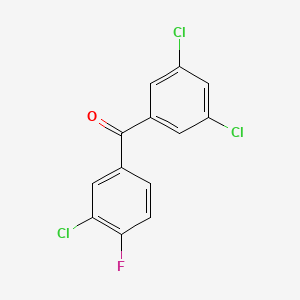

“Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate” is an ester compound, which are often used in a wide range of applications from plastics to pharmaceuticals. The “6-chloropyridin-3-YL” part suggests that it contains a pyridine ring, a common structure in many pharmaceuticals and natural products .

Molecular Structure Analysis

The molecular structure analysis would involve understanding the 3D conformation and stereochemistry of the molecule. This typically involves techniques like X-ray crystallography or NMR spectroscopy . Without specific data, a detailed analysis isn’t possible.

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the ester group and the pyridine ring. The ester could undergo hydrolysis, transesterification, and other reactions typical of esters. The pyridine ring, being aromatic, is relatively stable but can participate in electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Ester compounds often have pleasant smells and are frequently used in perfumes .

Aplicaciones Científicas De Investigación

Anticancer Agents

- Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a related compound, was synthesized and studied for its potential as an anticancer agent. The effects of related pyridooxazines and pyridothiazines on the proliferation of cultured L1210 cells and the survival of mice with P388 leukemia were explored (Temple et al., 1983).

Synthesis Methods

- Research on asymmetric synthesis methods led to the creation of Ethyl 3-chloro-2-hydroxyoctanoate, showcasing the process of transforming Ethyl 3-chloro-2-oxooctanoate using baker’s yeast (Tsuboi et al., 1987).

Insecticidal Activity

- A compound structurally similar to Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate demonstrated insecticidal activity, suggesting potential applications in pest control (Shi et al., 2008).

Chemical Structure Studies

- The chemical structure of related compounds has been extensively studied, contributing to our understanding of the molecular architecture and potential applications of similar compounds (Horni et al., 1994).

Enzymatic Reduction

- The enzymatic reduction of a similar compound, Ethyl 8-chloro-6-oxooctanoate, was studied, highlighting its potential as a chiral precursor in various syntheses (Chen et al., 2014).

Organic Synthesis

- Ethyl 2-methyl-2,3-butadienoate, similar in structure to the target compound, was used in the synthesis of highly functionalized tetrahydropyridines. This showcases the broader applications of similar ethyl ester compounds in organic synthesis (Zhu et al., 2003).

Crystallography

- Crystal structure analysis of compounds related to Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate has been conducted, providing insights into their molecular configurations and potential applications (Hu et al., 2011).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-2-20-15(19)8-6-4-3-5-7-13(18)12-9-10-14(16)17-11-12/h9-11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJQZWOCSSZHSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641803 |

Source

|

| Record name | Ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(6-chloropyridin-3-YL)-8-oxooctanoate | |

CAS RN |

890100-72-8 |

Source

|

| Record name | Ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.